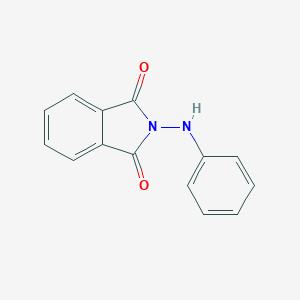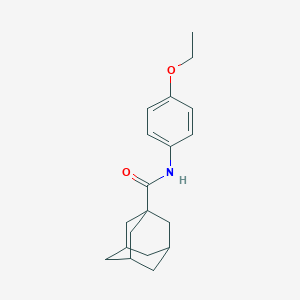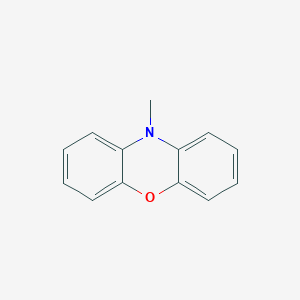
10-Methylphenoxazine
Übersicht
Beschreibung
10-Methylphenoxazine, also known as Methylene Blue, is a synthetic dye that has been used for various purposes in the scientific community. It has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
Wirkmechanismus
The mechanism of action of 10-Methylphenoxazine is not fully understood. It is believed to act as an electron carrier, which can reduce oxidative stress and protect cells from damage. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
10-Methylphenoxazine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. It has also been shown to decrease the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
10-Methylphenoxazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 10-Methylphenoxazine. One area of research is the development of new synthetic methods for the production of 10-Methylphenoxazine. Another area of research is the study of its potential use in the treatment of infectious diseases, including viral infections. Additionally, there is ongoing research into the potential use of 10-Methylphenoxazine in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 10-Methylphenoxazine, which may lead to the development of new therapeutic applications.
Conclusion:
In conclusion, 10-Methylphenoxazine is a synthetic dye that has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy. There are several future directions for the study of 10-Methylphenoxazine, including the development of new synthetic methods and the study of its potential use in the treatment of infectious diseases.
Synthesemethoden
10-Methylphenoxazine is synthesized by the oxidation of N,N-dimethyl-4-phenylenediamine with ferric chloride. The resulting compound is then treated with hydrochloric acid to obtain the final product. The synthesis of 10-Methylphenoxazine is a relatively simple process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
10-Methylphenoxazine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
10-methylphenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDTWPLDBJRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356648 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylphenoxazine | |
CAS RN |
25782-99-4 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



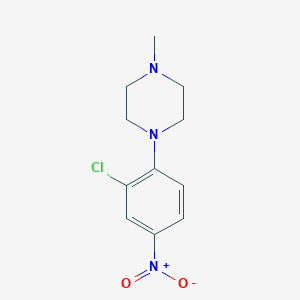
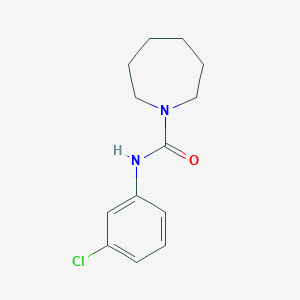
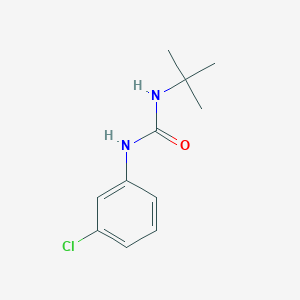
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
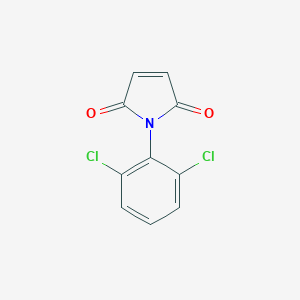
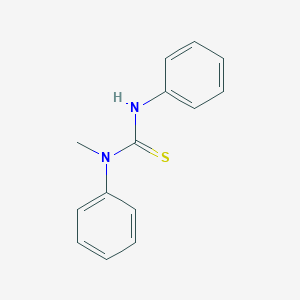
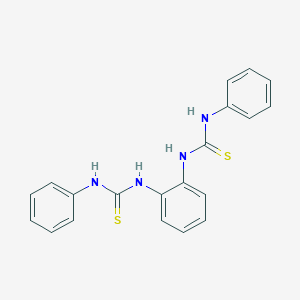
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
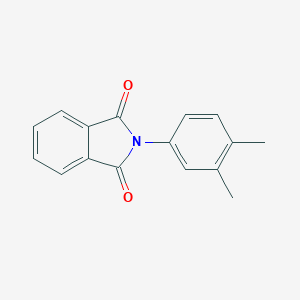
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
